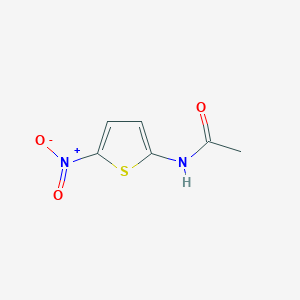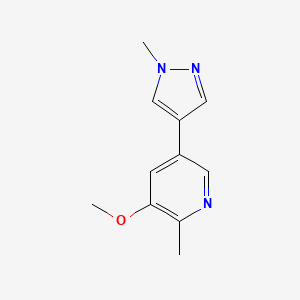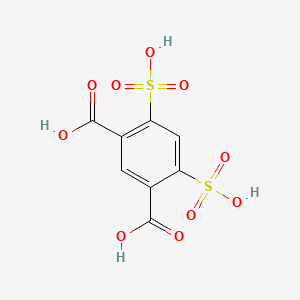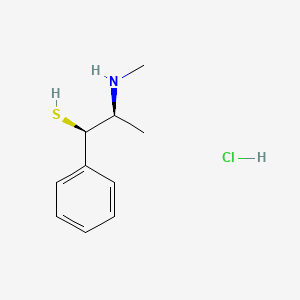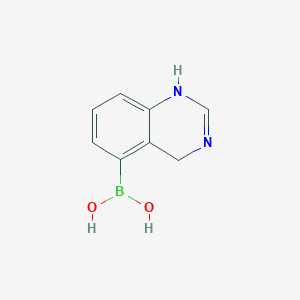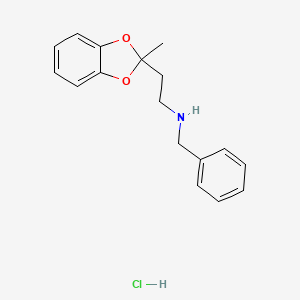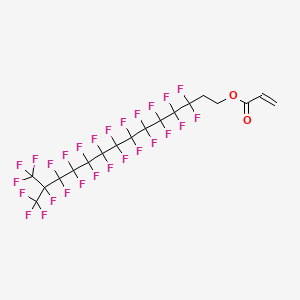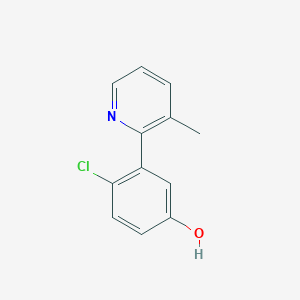
4-Chloro-3-(3-methylpyridin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(3-methylpyridin-2-yl)phenol is an organic compound with the molecular formula C12H10ClNO. It is a derivative of phenol and pyridine, characterized by the presence of a chlorine atom and a methyl group attached to the phenol and pyridine rings, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3-methylpyridin-2-yl)phenol typically involves the reaction of 3-methylpyridine with 4-chlorophenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the pyridine and phenol rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-Chloro-3-(3-methylpyridin-2-yl)phenol undergoes various chemical reactions, including:
Substitution: The chlorine atom in the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
4-Chloro-3-(3-methylpyridin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 4-Chloro-3-(3-methylpyridin-2-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an antimicrobial agent by disrupting bacterial cell membranes or inhibiting essential enzymes . The exact molecular targets and pathways involved vary depending on the specific context of its use.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: A structurally similar compound with a chlorine atom and a methyl group on the phenol ring.
4-Chloro-3,5-dimethylphenol: Another related compound with two methyl groups and a chlorine atom on the phenol ring.
Uniqueness
4-Chloro-3-(3-methylpyridin-2-yl)phenol is unique due to the presence of both a pyridine and a phenol ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its simpler analogs .
特性
CAS番号 |
1150617-95-0 |
|---|---|
分子式 |
C12H10ClNO |
分子量 |
219.66 g/mol |
IUPAC名 |
4-chloro-3-(3-methylpyridin-2-yl)phenol |
InChI |
InChI=1S/C12H10ClNO/c1-8-3-2-6-14-12(8)10-7-9(15)4-5-11(10)13/h2-7,15H,1H3 |
InChIキー |
HIVGVSYKIREHMG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C2=C(C=CC(=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


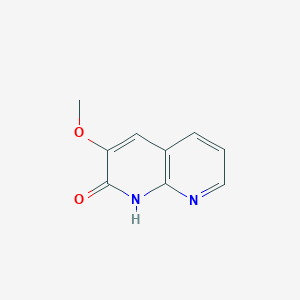
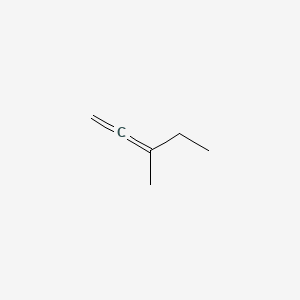
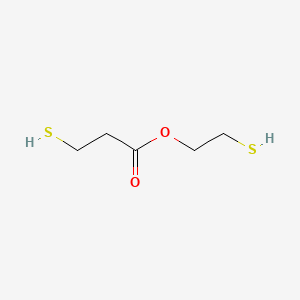
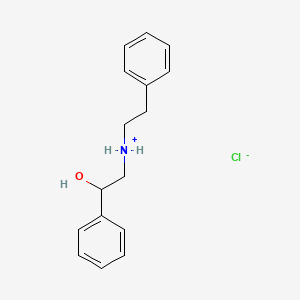
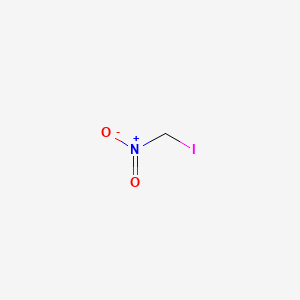
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
